Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is functionalized with piperazine and ester groups. The presence of these functional groups makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphthalic anhydride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-methyl-4-oxocrotonate: Contains a similar ester functional group but with a different core structure.
Uniqueness
Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and the phthalazine core. This unique structure allows for specific interactions with biological targets and provides versatility in chemical modifications, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-(3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring and a phthalazine moiety, which contribute to its structural complexity. The synthesis typically involves multi-step reactions that allow for modifications to enhance biological activity.
Chemical Structure
- Molecular Formula : C16H18N4O4
- Molecular Weight : Approximately 342.34 g/mol
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival.
- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit tumor cell proliferation. It appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
- Anti-inflammatory Effects : this compound has been reported to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
The exact mechanism of action is still under investigation; however, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pathogens.
- Interference with Nucleotide Synthesis : By mimicking nucleotide structures, it could disrupt nucleic acid synthesis in rapidly dividing cells.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Antitumor | Induces apoptosis in breast cancer cells | |
Anti-inflammatory | Reduces TNF-alpha levels in macrophages |
Case Study: Antitumor Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (IC50 = 25 μM). The mechanism was linked to the activation of the intrinsic apoptotic pathway, as indicated by increased levels of cleaved caspases and PARP.
Properties
Molecular Formula |
C17H20N4O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-(3-methyl-4-oxophthalazine-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20N4O4/c1-3-25-17(24)21-10-8-20(9-11-21)16(23)14-12-6-4-5-7-13(12)15(22)19(2)18-14/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
YUGKAQFFRPOZKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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